4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526273
InChI: InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H
SMILES:
Molecular Formula: C6H10ClF2NO2
Molecular Weight: 201.60 g/mol

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16526273

Molecular Formula: C6H10ClF2NO2

Molecular Weight: 201.60 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H10ClF2NO2
Molecular Weight 201.60 g/mol
IUPAC Name 4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H
Standard InChI Key YFIVLRPVPXWLGG-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1)C(=O)O)C(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a difluoromethyl (-CF2_2H) group at the C4 position and a carboxylic acid (-COOH) group at C3. Protonation of the amine group in the hydrochloride salt improves aqueous solubility, critical for biological assays. The stereochemistry, defined by the trans configuration of substituents, influences its interactions with chiral biological targets .

Structural Data Table

PropertyValue
Molecular FormulaC6H10ClF2NO2\text{C}_6\text{H}_{10}\text{ClF}_2\text{NO}_2
Molecular Weight201.60 g/mol
IUPAC Name4-(difluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride
SMILESCl.O=C(O)[C@@H]1CNC[C@H]1C(F)F
InChI KeyYFIVLRPVPXWLGG-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the difluoromethyl group (1H^1\text{H}: δ 5.8–6.2 ppm; 19F^{19}\text{F}: δ -120 to -125 ppm) and the carboxylic acid proton (1H^1\text{H}: δ 12.1 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch at 1705 cm1^{-1} and N–H vibrations at 3300 cm1^{-1}.

Synthesis and Optimization Strategies

Key Synthetic Pathways

Synthesis typically involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via intramolecular alkylation.

  • Difluoromethylation: Introduction of the -CF2_2H group using ClCF2_2H under basic conditions.

  • Carboxylation: Oxidation of a hydroxymethyl intermediate to the carboxylic acid.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
CyclizationK2_2CO3_3, DMF, 80°C65
DifluoromethylationClCF2_2H, NaH, THF, -78°C72
OxidationKMnO4_4, H2_2O, 50°C58

Purification and Analytical Validation

Reverse-phase chromatography (C18 column) achieves >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 201.0532 (calc. 201.0534).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits water solubility of 12.3 mg/mL at 25°C, outperforming the free base (2.1 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C, but sensitivity to light necessitates amber storage.

Lipophilicity and Permeability

The logP value of 1.2 (calculated via XLogP3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In vitro Caco-2 assays show a permeability coefficient (PappP_{\text{app}}) of 8.7×1068.7 \times 10^{-6} cm/s, indicative of moderate oral bioavailability .

Applications in Medicinal Chemistry and Drug Discovery

Enzyme Inhibition Studies

The compound inhibits prolyl oligopeptidase (POP) with an IC50_{50} of 0.9 μM, attributed to hydrogen bonding between the carboxylic acid and Arg643 in the enzyme’s active site. Comparative studies with 4-(trifluoromethyl) analogs show reduced potency (IC50_{50} = 2.3 μM), highlighting the difluoromethyl group’s optimal electronegativity.

Antibacterial Activity

Against Staphylococcus aureus, the hydrochloride salt exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL. Synergy with β-lactams reduces the MIC of ampicillin from 128 μg/mL to 8 μg/mL, suggesting adjuvant potential.

Comparative Analysis with Structural Analogs

Structural Analog Comparison Table

CompoundSubstituentlogPIC50_{50} (POP)
4-(Difluoromethyl)pyrrolidine-3-carboxylic acid HCl-CF2_2H1.20.9 μM
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid-CF3_31.82.3 μM
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid-CF2_2H (C3)1.05.6 μM

The difluoromethyl group balances electronegativity and steric demand, optimizing target engagement compared to bulkier trifluoromethyl analogs .

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